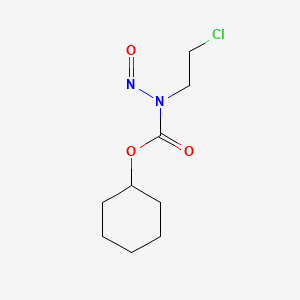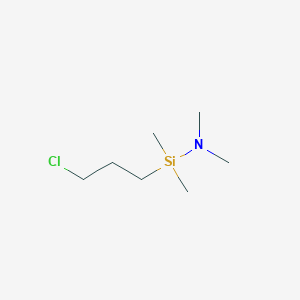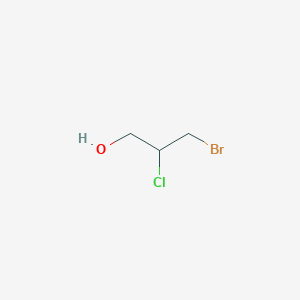
3-Bromo-2-chloropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloropropan-1-ol is an organic compound with the molecular formula C3H6BrClO It is a halogenated alcohol, characterized by the presence of both bromine and chlorine atoms attached to a three-carbon chain with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-2-chloropropan-1-ol can be synthesized through several methods. One common approach involves the halogenation of glycerol or its derivatives. For instance, the reaction of glycerol with hydrobromic acid and hydrochloric acid under controlled conditions can yield this compound. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-chloropropan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as hydroxide ions, leading to the formation of different alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The hydroxyl group can be oxidized to form carbonyl compounds, while reduction reactions can convert the halogenated carbons to hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of alcohols or ethers.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrocarbons.
Aplicaciones Científicas De Investigación
3-Bromo-2-chloropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-chloropropan-1-ol involves its reactivity with nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-1-propanol: Similar structure but lacks the bromine atom.
1-Bromo-3-chloropropane: Similar structure but lacks the hydroxyl group.
2-Bromo-1-propanol: Similar structure but with different positioning of the halogen atoms.
Uniqueness
3-Bromo-2-chloropropan-1-ol is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group, making it a valuable compound for various synthetic and research applications. Its dual halogenation provides distinct reactivity patterns compared to other similar compounds.
Propiedades
Número CAS |
84907-15-3 |
|---|---|
Fórmula molecular |
C3H6BrClO |
Peso molecular |
173.43 g/mol |
Nombre IUPAC |
3-bromo-2-chloropropan-1-ol |
InChI |
InChI=1S/C3H6BrClO/c4-1-3(5)2-6/h3,6H,1-2H2 |
Clave InChI |
GYDGVDCCKGTKNW-UHFFFAOYSA-N |
SMILES canónico |
C(C(CBr)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
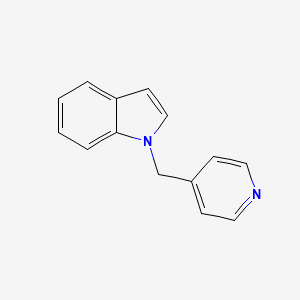
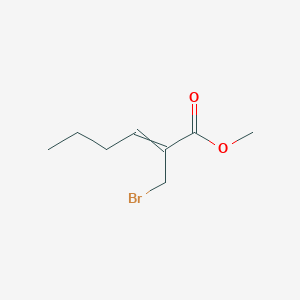
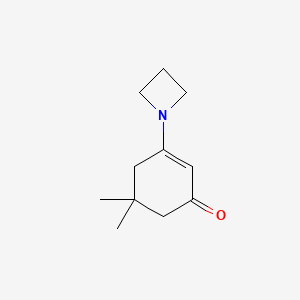
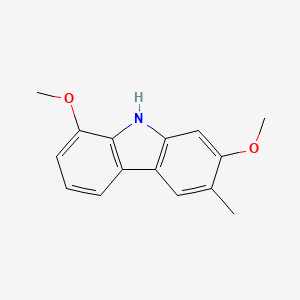
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
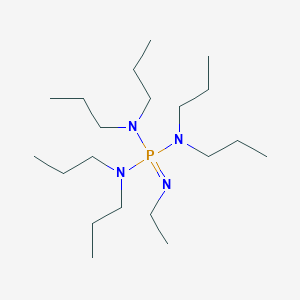
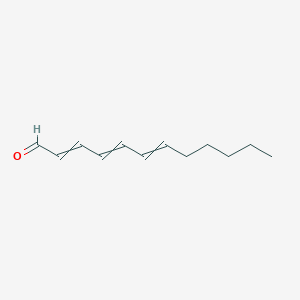
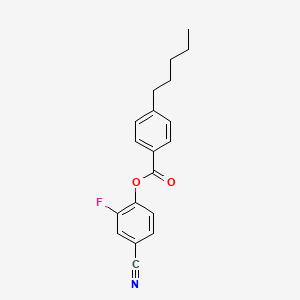
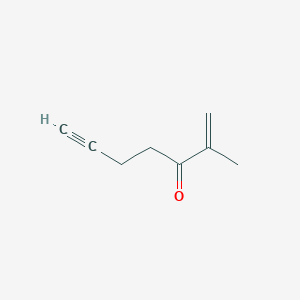
-lambda~2~-stannane](/img/structure/B14417670.png)
